![molecular formula C16H25N3O4 B7681982 (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7681982.png)
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate
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Overview
Description
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate, also known as BMDP, is a synthetic cathinone that has gained popularity in the research community due to its potential pharmacological properties. BMDP belongs to the class of cathinones, which are derivatives of the naturally occurring stimulant, cathinone, found in the khat plant.
Mechanism of Action
The exact mechanism of action of (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate is not fully understood, although it is believed to act as a monoamine transporter inhibitor, similar to other cathinones. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, resulting in increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the stimulant-like effects observed in animal models.
Biochemical and Physiological Effects
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects, primarily related to its stimulant-like properties. In animal models, (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to increase locomotor activity, hyperthermia, and heart rate and blood pressure. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has also been shown to have reinforcing properties, suggesting that it may have potential as a drug of abuse.
Advantages and Limitations for Lab Experiments
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has several advantages for use in lab experiments, including its stability and solubility in a variety of solvents. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate is also relatively easy to synthesize, making it a cost-effective option for researchers. However, (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has several limitations, including its potential for abuse and the lack of research on its long-term effects.
Future Directions
There are several areas of future research for (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate, including its potential as a therapeutic agent for various psychiatric and neurological disorders. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to have antidepressant-like effects in animal models, suggesting that it may have potential as a treatment for depression. Additionally, (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to have neuroprotective properties, suggesting that it may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Further research is needed to confirm these potential therapeutic applications of (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate.
Conclusion
In conclusion, (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate is a synthetic cathinone that has gained popularity in the research community due to its potential pharmacological properties. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to exhibit stimulant-like effects, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure in animal models. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has several advantages for use in lab experiments, including its stability and solubility in a variety of solvents. However, (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate also has several limitations, including its potential for abuse and the lack of research on its long-term effects. Future research on (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate may reveal its potential as a therapeutic agent for various psychiatric and neurological disorders.
Synthesis Methods
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate can be synthesized using a variety of methods, including the reaction of 4-piperidone hydrochloride with 4-chlorobutyryl chloride, followed by the reaction with 5-methoxy-1,3-dimethylpyrazole-4-carboxylic acid. Alternatively, (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate can be synthesized by reacting 4-piperidone hydrochloride with 4-chlorobutyric acid, followed by the reaction with 5-methoxy-1,3-dimethylpyrazole-4-carboxylic acid. Both methods result in the formation of a white crystalline powder, which can be purified using various techniques, including recrystallization and column chromatography.
Scientific Research Applications
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been the subject of several scientific studies, primarily due to its potential as a psychoactive substance. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to exhibit stimulant-like effects, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure in animal models. These effects suggest that (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate may have potential as a recreational drug, although further research is needed to confirm this.
properties
IUPAC Name |
(1-butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-5-6-13(20)19-9-7-12(8-10-19)23-16(21)14-11(2)17-18(3)15(14)22-4/h12H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDRAKBJLHCFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)OC(=O)C2=C(N(N=C2C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate |
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